Dimethyl [4-(cyclopropylmethyl)piperazin-1-yl]phosphonate
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Overview
Description
Dimethyl [4-(cyclopropylmethyl)piperazin-1-yl]phosphonate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a cyclopropylmethyl group attached to the piperazine ring and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [4-(cyclopropylmethyl)piperazin-1-yl]phosphonate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . Another method includes the intermolecular cycloaddition of alkynes bearing amino groups . These reactions are carried out under controlled conditions to ensure the formation of the desired piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts, such as tetramethylguanidine (TMG), can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [4-(cyclopropylmethyl)piperazin-1-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted piperazine derivatives.
Scientific Research Applications
Dimethyl [4-(cyclopropylmethyl)piperazin-1-yl]phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of Dimethyl [4-(cyclopropylmethyl)piperazin-1-yl]phosphonate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl hydroxy(substitutedphenyl)methyl-phosphonates: These compounds share a similar phosphonate group but differ in the substituents attached to the piperazine ring.
Bisphosphonates: Another class of compounds with similar phosphonate groups, used primarily in medicinal applications.
Uniqueness
Dimethyl [4-(cyclopropylmethyl)piperazin-1-yl]phosphonate is unique due to its specific structural features, such as the cyclopropylmethyl group and the piperazine ring. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
89504-57-4 |
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Molecular Formula |
C10H21N2O3P |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-4-dimethoxyphosphorylpiperazine |
InChI |
InChI=1S/C10H21N2O3P/c1-14-16(13,15-2)12-7-5-11(6-8-12)9-10-3-4-10/h10H,3-9H2,1-2H3 |
InChI Key |
HZNIHPFXMGHKNY-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(N1CCN(CC1)CC2CC2)OC |
Origin of Product |
United States |
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